Ethynyl pyridine-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
342018-56-8 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
ethynyl pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h1,3-6H |
InChI Key |
YPKNODVFTAQQBC-UHFFFAOYSA-N |
Canonical SMILES |
C#COC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethynyl Pyridine 4 Carboxylate and Its Analogues
Established Reaction Pathways for Pyridine-Alkyne Conjugation
The creation of the bond between the pyridine (B92270) core and an ethynyl (B1212043) group is a critical step in the synthesis of ethynyl pyridine-4-carboxylate. Several established chemical transformations have been successfully employed for this purpose.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira coupling involving ethynylpyridines)
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds under mild conditions, such as room temperature, and can be carried out in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org
The general scheme for a Sonogashira reaction involves the coupling of a halopyridine derivative with a terminal alkyne. For the synthesis of this compound, a suitable starting material would be a 4-halopyridine-carboxylate ester. The reactivity of the halide in the oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl. wikipedia.org
A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used, often in combination with a copper(I) salt like CuI as a co-catalyst. libretexts.org The base, typically an amine such as triethylamine, serves to neutralize the hydrogen halide produced during the reaction and also acts as the solvent in some cases. wikipedia.orglibretexts.org
Below is a table summarizing typical conditions for Sonogashira couplings involving pyridine derivatives, drawn from various research findings.
Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|---|---|
| o-bromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5 mol%), cataCXium A (1.0 mol%) | Cs₂CO₃ | 2-MeTHF | RT | High | nih.govacs.org |
| Aryl Iodides | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | Triethylamine | Triethylamine | RT | Good | walisongo.ac.id |
| Aryl Iodides | Phenylacetylene | NS-MCM-41-Pd (0.01-0.1 mol%), CuI, PPh₃ | Triethylamine | Toluene | 50 °C | Good to Excellent | nih.gov |
While direct examples for the synthesis of this compound are not extensively detailed in the provided literature, the principles from these related reactions are directly applicable. For instance, the coupling of a methyl 4-halopyridine-2-carboxylate with a protected alkyne like ethynyltrimethylsilane, followed by deprotection, represents a viable route. gelest.com The use of silyl-protected alkynes can be advantageous as they are often more stable and easier to handle than the corresponding terminal alkynes. gelest.com
Multi-Component Reactions for Pyridine Ring Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to heterocyclic synthesis. tandfonline.com Several MCR strategies have been developed for the construction of the pyridine ring itself, which can be adapted to introduce the desired ethynyl and carboxylate functionalities.
One notable approach involves the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to furnish highly substituted pyridin-4-ol derivatives. chim.it These pyridin-4-ols are versatile intermediates that can be further functionalized. chim.it The hydroxyl group at the 4-position can be converted into a triflate or nonaflate, which are excellent leaving groups for subsequent transition metal-catalyzed cross-coupling reactions, including the Sonogashira coupling to introduce an ethynyl group. chim.it A significant advantage of this methodology is the potential to use an alkynyl-substituted carboxylic acid, such as propiolic acid, directly in the MCR, thereby incorporating the alkyne moiety from the start. chim.it
Another relevant MCR is the Bohlmann-Rahtz pyridine synthesis, which can be performed as a one-pot, three-component cyclocondensation. core.ac.uk This reaction typically involves a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding with high regiochemical control. core.ac.uk By carefully selecting the starting materials, it is possible to construct a pyridine ring bearing the precursors to the desired carboxylate and ethynyl groups. For example, using an enaminoester and an ethynyl ketone in a Michael addition followed by bromocyclization has been shown to produce 5-bromo-2,6-dialkylpyridine-4-carboxylates in excellent yields. researchgate.net This brominated intermediate is then primed for a subsequent Sonogashira coupling.
Ethynylation Strategies and Regioselectivity Control
Achieving the desired substitution pattern, specifically the introduction of the ethynyl group at the C-4 position of the pyridine ring, is a critical challenge in the synthesis of this compound. The inherent electronic properties of the pyridine ring often direct reactions to the C-2 and C-6 positions. Therefore, strategies to control regioselectivity are paramount.
One powerful strategy involves the use of a blocking group to direct functionalization to the C-4 position. A recently developed method employs a simple maleate-derived blocking group that enables exquisite control for Minisci-type radical alkylation at C-4. nih.govchemrxiv.orgresearchgate.net While this method focuses on alkylation, the principle of using a removable directing group to control the position of a C-C bond formation is highly relevant. A similar strategy could potentially be adapted for ethynylation.
Direct C-H functionalization is an increasingly important tool in organic synthesis that avoids the need for pre-functionalized starting materials. nih.govbeilstein-journals.orgrsc.org Transition-metal catalyzed C-H activation offers a route to introduce substituents with high regioselectivity. beilstein-journals.org For instance, cobalt-catalyzed C-H ethynylation of N-aryl γ-lactams has been achieved with high regioselectivity for the ortho position, guided by a weakly coordinating lactam group. researchgate.netacs.org While not directly on a pyridine ring, this demonstrates the potential of directed C-H activation. Applying this logic, the carboxylate group at the 4-position of a pyridine ring could potentially act as a directing group to guide a transition metal catalyst to activate the adjacent C-H bonds, although functionalization at C-3 or C-5 would be the more likely outcome in this specific case. Therefore, more elaborate directing group strategies might be necessary to achieve C-4 ethynylation via C-H activation.
Novel and Sustainable Synthetic Approaches
In line with the growing importance of environmentally friendly chemical processes, new methodologies are being developed for the synthesis of pyridine derivatives that adhere to the principles of green chemistry and utilize advanced technologies like flow chemistry.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency. Several aspects of the established synthetic routes can be modified to be more environmentally benign.
The Sonogashira coupling, while powerful, traditionally uses copper co-catalysts, which can be toxic and lead to the formation of undesirable alkyne homocoupling byproducts. nih.govacs.org Consequently, the development of copper-free Sonogashira reactions is a significant area of research. nih.govacs.org These reactions often employ specialized palladium catalysts and ligands and may be performed in greener solvents. For example, a combination of Pd(CH₃CN)₂Cl₂ and cataCXium A has been used for copper- and amine-free Sonogashira couplings in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable biomass. nih.govacs.org Another approach involves using a nanosized MCM-41 anchored palladium bipyridyl complex, which can be recycled and reused. nih.gov
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. scispace.comorganic-chemistry.orgrsc.orgresearchgate.netmdpi.com This technology can be applied to various steps in the synthesis of this compound, including the Sonogashira coupling and esterification reactions. organic-chemistry.orgresearchgate.net The rapid heating and precise temperature control offered by microwave reactors can significantly improve the efficiency of these transformations.
Flow Chemistry and Continuous Synthesis Development
Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. thalesnano.com This technology is well-suited for the synthesis of this compound and its analogues.
The H-Cube® continuous flow reactor, for example, has been used for rapid catalyst screening in Sonogashira coupling reactions using immobilized palladium catalysts. thalesnano.com This system allows for reactions to be performed at elevated temperatures and pressures in a controlled manner, with residence times often in the range of minutes. thalesnano.com Such a setup could be readily adapted for the synthesis of this compound from a halopyridine precursor.
Regioselective Functionalization and Advanced Synthetic Control
Achieving regioselective functionalization of the pyridine ring is a significant challenge in synthetic chemistry, yet it is crucial for creating specific analogues of this compound with desired properties. The electronic nature of the pyridine ring, with its electron-deficient character, dictates its reactivity, but controlling the precise position of substitution requires sophisticated synthetic strategies. Advanced synthetic control involves the use of directing groups, tailored catalysts, and specific reaction conditions to functionalize predetermined positions on the pyridine scaffold, such as the C-2, C-3, or C-4 positions.
A notable strategy for achieving exquisite control is the use of blocking groups. nih.gov This approach temporarily shields certain positions on the pyridine ring, thereby directing subsequent reactions to a specific, unblocked site. For instance, a maleate-derived blocking group has been successfully employed to facilitate Minisci-type decarboxylative alkylation exclusively at the C-4 position of various pyridines. nih.gov This method is operationally simple and scalable, providing a reliable route to C-4 alkylated pyridines, which are valuable precursors for more complex molecules. nih.gov The process involves two main steps: the initial reaction with the blocking group and the subsequent functionalization, followed by the removal of the blocking group.
The table below summarizes the scope of a regioselective C-4 alkylation of pyridines using this blocking group approach.
Table 1: Regioselective C-4 Alkylation of Pyridines via a Blocking Group (BG) Approach. nih.gov
| Entry | Carboxylic Acid Donor | Product | Yield (%) |
| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 81 |
| 2 | 1-Methylcyclopropane-1-carboxylic acid | 4-(1-Methylcyclopropyl)pyridine | 72 |
| 3 | Cyclobutanecarboxylic acid | 4-Cyclobutylpyridine | 75 |
| 4 | Pivalic acid | 4-(tert-Butyl)pyridine | 65 |
| 5 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 85 |
| 6 | Isobutyric acid | 4-Isopropylpyridine | 78 |
Directed metalation is another powerful technique for regioselective functionalization. znaturforsch.com This method relies on the use of a directing group already present on the pyridine ring to guide a metalating agent, such as an organolithium reagent, to an adjacent position. The nature of both the directing group and the substituents on the pyridine ring profoundly influences the regioselectivity of the metalation. znaturforsch.com For example, the metalation of various dichloropyridines with lithium diisopropylamide (LDA) leads to regioselectively lithiated pyridines, which can then be treated with an electrophile to introduce a new functional group at a specific location. znaturforsch.com Combining lithiation with subsequent transmetalation to other metals like zinc or copper further expands the synthetic possibilities, enabling cross-coupling reactions like the Negishi coupling to introduce aryl groups at a specific position. znaturforsch.com
Advanced control can also be achieved through halogen/metal exchange reactions, where a bromo or iodo substituent on the pyridine ring is swapped for a metal. znaturforsch.com The choice of reagents is critical; for instance, using TMPMgCl·LiCl (a Hauser base) allows for magnesiation at positions that are otherwise difficult to access, demonstrating unusual regioselectivities even under mild conditions. znaturforsch.com
Transition metal-catalyzed reactions are indispensable for the advanced synthesis of this compound analogues. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are particularly prominent. researchgate.netnih.gov The Sonogashira coupling is frequently used to install the ethynyl group itself onto a functionalized pyridine ring or to couple an ethynyl pyridine precursor with various aryl or vinyl halides. nih.gov Furthermore, intramolecular reductive Heck cyclizations of precursors derived from ethynyl pyridines allow for the stereoselective and regioselective synthesis of complex, fused heterocyclic systems like pyridine-fused benzoxepines. researchgate.net
The table below outlines various methods for achieving regioselective functionalization on pyridine and its fused-ring analogues.
Table 2: Methodologies for Regioselective Functionalization and Synthetic Control. nih.govznaturforsch.comresearchgate.netresearchgate.net
| Method | Reagent/Catalyst | Target Position | Substrate Type | Resulting Structure |
| Minisci Reaction | AgNO₃ / (NH₄)₂S₂O₈ with BG | C-4 | Pyridine | C-4 Alkylated Pyridine nih.gov |
| Directed Metalation | LDA | C-3 or C-4 (substrate dependent) | Dichloropyridines | Functionalized Dichloropyridines znaturforsch.com |
| Halogen/Metal Exchange | TMPMgCl·LiCl | C-4 | 2,6-Dichloropyridine | 4-Magnesiated Pyridine znaturforsch.com |
| Reductive Heck Cyclization | Pd(0) | N/A (Forms fused ring) | Ethynyl Pyridine Derivative | Pyridine-fused Benzoxepine researchgate.net |
| C-H Arylation | Pd(OAc)₂ / AgOAc | C-7 | Pyrazolo[1,5-a]pyridine | C-7 Arylated Pyrazolopyridine researchgate.net |
By leveraging these advanced synthetic methodologies, chemists can exert a high degree of control over the molecular architecture, enabling the precise construction of this compound analogues with tailored structures for various research applications.
Reactivity and Chemical Transformations of Ethynyl Pyridine 4 Carboxylate
Click Chemistry Applications (e.g., Copper-catalyzed azide-alkyne cycloaddition - CuAAC)
The terminal alkyne functionality in ethynyl (B1212043) pyridine-4-carboxylate makes it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is characterized by its high efficiency, mild reaction conditions, and formation of a stable triazole linkage. The CuAAC reaction is a powerful tool for molecular assembly and has been widely used in drug discovery, materials science, and bioconjugation.
The reaction involves the [3+2] cycloaddition of the ethynyl group of ethynyl pyridine-4-carboxylate with an organic azide (B81097) in the presence of a copper(I) catalyst. The resulting product is a 1,4-disubstituted 1,2,3-triazole. The pyridine-4-carboxylate moiety can influence the reaction rate and can be further functionalized in the resulting triazole product.
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| This compound | Organic Azide | Copper(I) | 1-(pyridine-4-carboxylate)-4-substituted-1,2,3-triazole | mdpi.com |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira as a substrate or product)
The ethynyl group and the pyridine (B92270) ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling : While the pyridine ring itself can be functionalized via Suzuki-Miyaura coupling if a halide is present, the ethynyl group is not directly involved in this reaction. However, if this compound were to be synthesized from a halogenated pyridine precursor, Suzuki-Miyaura coupling could be a key step in introducing the ethynyl group or other substituents. The reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org
Heck Reaction : In the Heck reaction, the ethynyl group of this compound can act as the "alkene" component, reacting with an aryl or vinyl halide in the presence of a palladium catalyst and a base. byjus.comwikipedia.orgmdpi.com This reaction would lead to the formation of a substituted enyne. The reaction mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by insertion of the alkyne and subsequent β-hydride elimination. byjus.comlibretexts.org
Sonogashira Coupling : this compound is an ideal substrate for the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org It can react with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form a new carbon-carbon bond. This reaction is highly efficient for the synthesis of disubstituted alkynes. The pyridine-4-carboxylate moiety can influence the electronic properties of the alkyne and, consequently, its reactivity in the coupling reaction. wikipedia.org
| Cross-Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Heck Reaction | This compound | Aryl/Vinyl Halide | Pd catalyst, Base | Substituted Enyne |
| Sonogashira Coupling | This compound | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted Alkyne |
Cycloaddition Reactions (e.g., [3+2] cycloadditions, 1,3-dipolar cycloadditions)
The electron-deficient nature of the alkyne in this compound, enhanced by the electron-withdrawing carboxylate group, makes it a good dienophile and dipolarophile in cycloaddition reactions.
[3+2] Cycloadditions : this compound can undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides (as seen in CuAAC), nitrile oxides, and nitrones. nih.govmdpi.comresearchgate.netrsc.orgnih.gov These reactions lead to the formation of five-membered heterocyclic rings. For instance, the reaction with nitrile oxides would yield isoxazole (B147169) derivatives. These reactions are often highly regioselective.
Diels-Alder Reaction ([4+2] Cycloaddition) : The ethynyl group can also act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgresearchgate.netresearchgate.net The reactivity of this compound in these reactions would be enhanced by the electron-withdrawing nature of the pyridine-4-carboxylate group. The reaction proceeds through a concerted mechanism and is highly stereospecific.
| Cycloaddition Type | Reactant 1 | Reactant 2 | Product Type |
| [3+2] Cycloaddition | This compound | 1,3-Dipole (e.g., Nitrile Oxide) | Five-membered heterocycle (e.g., Isoxazole) |
| [4+2] Diels-Alder | This compound | Conjugated Diene | Six-membered ring |
Electrophilic and Nucleophilic Additions to the Ethynyl Moiety
The carbon-carbon triple bond of the ethynyl group is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition : The alkyne can undergo electrophilic addition reactions with reagents such as halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). The pyridine ring's electron-withdrawing nature would decrease the electron density of the alkyne, potentially making it less reactive towards electrophiles compared to electron-rich alkynes.
Nucleophilic Addition : The ethynyl group, activated by the electron-withdrawing pyridine-4-carboxylate moiety, is particularly susceptible to nucleophilic attack. researchgate.netnih.govyoutube.comacs.org This is a key feature of its reactivity. A variety of nucleophiles, including amines, thiols, and alcohols, can add across the triple bond in a Michael-type addition. These reactions are often catalyzed by a base. The regioselectivity of the addition is controlled by the electronic effects of the substituents.
| Addition Type | Reagent | Product Type |
| Electrophilic Addition | Halogen (e.g., Br₂) | Dihaloalkene |
| Nucleophilic Addition | Nucleophile (e.g., Amine, Thiol) | Enamine, Vinyl sulfide |
Transformations of the Pyridine Core (e.g., functionalization, dearomatization)
Functionalization : The pyridine ring can be further functionalized at various positions. For example, C-H activation methods can be employed to introduce new substituents. The nitrogen atom of the pyridine ring can also be quaternized by reacting with alkyl halides, which would further activate the ring towards nucleophilic attack. Late-stage carboxylation at the C4-position has also been demonstrated for pyridine derivatives. chemistryviews.org
Dearomatization : The pyridine ring can undergo dearomatization reactions, which involve the disruption of its aromaticity. This can be achieved through reduction (e.g., hydrogenation to form a piperidine (B6355638) ring) or by nucleophilic addition to the ring, often after activation by N-alkylation or the introduction of a strong electron-withdrawing group.
Metal-Mediated and Organocatalytic Transformations
Beyond the cross-coupling reactions mentioned earlier, this compound can participate in a range of other metal-mediated and organocatalytic transformations.
Metal-Mediated Transformations : Various transition metals can catalyze reactions involving the ethynyl group. For instance, gold and platinum catalysts are known to activate alkynes towards nucleophilic attack. thesciencein.org Ruthenium catalysts can be used for cycloaddition reactions. The pyridine nitrogen can also act as a ligand, coordinating to the metal center and influencing the outcome of the reaction.
Organocatalytic Transformations : Organocatalysts, which are small organic molecules, can also be used to promote reactions of this compound. acs.org For example, chiral amines can catalyze asymmetric additions to the ethynyl group. Phosphine catalysts can mediate cycloaddition reactions. The use of organocatalysts offers a green and sustainable alternative to metal-based catalysts.
Photochemical and Electrochemical Reaction Pathways
The presence of the pyridine ring and the ethynyl group, both of which are electro- and photo-active, suggests that this compound can undergo interesting photochemical and electrochemical transformations.
Photochemical Reactions : Pyridine derivatives are known to undergo photochemical reactions, such as [2+2] cycloadditions and ring-opening reactions upon UV irradiation. ubc.canih.govnih.gov The ethynyl group can also participate in photochemical cycloadditions. The specific photochemical behavior of this compound would depend on the excitation wavelength and the reaction conditions.
Electrochemical Reactions : The pyridine ring is electrochemically active and can be reduced. mdpi.comdoaj.org The reduction potential is influenced by the substituents on the ring. The ethynyl group can also be reduced electrochemically. Cyclic voltammetry studies on related pyridine derivatives have shown irreversible redox processes. mdpi.com The electrochemical behavior of this compound could be exploited for electrosynthesis or for the development of redox-active materials. nih.govucl.ac.uk
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation (e.g., ¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of ethynyl (B1212043) pyridine-4-carboxylate. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the precise assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton spectrum provides key information about the substitution pattern and electronic environment of the pyridine (B92270) ring. For a representative compound like methyl 4-ethynylpyridine-4-carboxylate, the aromatic region would display two distinct signals corresponding to the protons at the C2/C6 and C3/C5 positions. Due to the symmetrical substitution at the 4-position, the protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5. The protons adjacent to the nitrogen atom (C2/C6) are expected to appear further downfield, typically as a doublet, due to the deshielding effect of the electronegative nitrogen. The protons at C3/C5 would appear slightly upfield, also as a doublet. The ethynyl proton (≡C-H) characteristically appears as a sharp singlet. The protons of the methyl ester group would also produce a distinct singlet. Data from the related compound 4-ethynylpyridine (B1298661) shows the pyridine protons at approximately δ 8.6 (d) and δ 7.4 (d) ppm, with the ethynyl proton at δ 3.2 (s) ppm. chemicalbook.comchemicalbook.com For methyl isonicotinate (B8489971), the pyridine protons are observed at δ 8.8 (d) and δ 7.8 (d) ppm, with the methyl protons at δ 4.0 (s) ppm. chemicalbook.comwikipedia.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data, providing insight into the carbon framework. The spectrum for methyl 4-ethynylpyridine-4-carboxylate would show distinct signals for each carbon environment. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield. The quaternary carbons of the pyridine ring (C4) and the alkyne (C≡C) would also be identifiable. The protonated carbons of the pyridine ring (C2/C6 and C3/C5) would appear in the aromatic region, with their assignments confirmed by techniques like HSQC (Heteronuclear Single Quantum Coherence). Data for methyl isonicotinate shows carbon signals at approximately δ 165 (C=O), 151 (C2/C6), 143 (C4), and 123 (C3/C5) ppm. nih.govshd-pub.org.rs The carbons of the ethynyl group in 4-ethynylpyridine are found around δ 83 and 81 ppm. nih.gov
| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations |
|---|---|---|---|
| H2/H6 | ~8.8 | ~151 | C4, C=O |
| H3/H5 | ~7.8 | ~124 | C4 |
| Ethynyl H | ~3.2 | ~81 | C4, C≡C |
| Ester Alkyl (e.g., -CH₃) | ~4.0 | ~53 | C=O |
| C4 (Pyridine) | - | ~144 | - |
| C=O (Ester) | - | ~165 | - |
| C≡C (Internal) | - | ~83 | - |
Mass Spectrometry (MS) for Mechanistic Studies and Molecular Weight Determination
Mass spectrometry is crucial for determining the molecular weight of ethynyl pyridine-4-carboxylate and for studying its fragmentation pathways, which can provide valuable structural confirmation. For a compound like methyl 4-ethynylpyridine-4-carboxylate (C₈H₅NO₂), the expected exact mass is approximately 147.03 Da.
In electron ionization (EI-MS), the molecular ion peak (M⁺˙) is expected to be prominent due to the stability of the aromatic pyridine ring. The fragmentation patterns of pyridine carboxylic acid esters show characteristic losses. tandfonline.com A primary fragmentation pathway involves the loss of the alkoxy group from the ester, leading to the formation of a stable acylium ion. For a methyl ester, this would correspond to the loss of a methoxy (B1213986) radical (·OCH₃, 31 Da), resulting in a major peak at [M-31]⁺. Subsequent fragmentation of this acylium ion can occur via the loss of carbon monoxide (CO, 28 Da). tandfonline.comlibretexts.org
Another fragmentation pathway typical for 4-substituted pyridine esters is the loss of the entire carbomethoxy group (·COOCH₃, 59 Da). tandfonline.com The resulting pyridyl cation can further fragment by losing hydrogen cyanide (HCN, 27 Da). These distinct fragmentation patterns allow for the differentiation of isomers and provide definitive evidence for the presence and position of the functional groups.
| m/z Value (Methyl Ester) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 147 | [M]⁺˙ | - |
| 116 | [M - OCH₃]⁺ | ·OCH₃ (31 Da) |
| 88 | [M - OCH₃ - CO]⁺ | CO (28 Da) |
| 88 | [M - COOCH₃]⁺ | ·COOCH₃ (59 Da) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups and to study the bonding within the this compound molecule. These two methods are complementary, as vibrations can be IR-active, Raman-active, or both, based on changes in the dipole moment and polarizability, respectively. tue.nledinst.com
Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands are expected for the ethynyl, ester, and pyridine moieties.
Ethynyl Group: A sharp, weak absorption band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration. The C≡C triple bond stretch appears as a weak to medium band in the 2100-2260 cm⁻¹ region.
Ester Group: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ due to the C=O (carbonyl) stretching vibration. researchgate.netchemicalbook.com Additional bands corresponding to C-O stretching will be present between 1100 and 1300 cm⁻¹.
Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds with high polarizability. The C≡C triple bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, providing confirmatory evidence for the ethynyl group. The symmetric breathing vibrations of the pyridine ring are also typically strong in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| ≡C-H Stretch | ~3300 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| C≡C Stretch | 2100-2260 | IR (weak), Raman (strong) |
| C=O Stretch (Ester) | 1720-1740 | IR (strong) |
| Aromatic C=C, C=N Stretch | 1400-1600 | IR, Raman |
| C-O Stretch (Ester) | 1100-1300 | IR |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for a simple alkyl this compound is not widely reported, analysis of related pyridine-carboxylate derivatives and co-crystals reveals expected structural features. rsc.orgresearchgate.netmdpi.com
The pyridine ring is expected to be planar. The ethynyl and carboxylate substituents would lie nearly coplanar with the ring to maximize conjugation. In the solid state, the molecular packing would be governed by intermolecular forces. Potential interactions include π–π stacking between the electron-deficient pyridine rings, and weak C-H···N or C-H···O hydrogen bonds involving the ethynyl proton and the pyridine nitrogen or ester oxygen atoms. The presence of these non-covalent interactions can dictate the material's bulk properties. Studies on related pyridine derivative co-crystals have demonstrated the importance of such interactions in guiding the crystal structure. mdpi.comacs.org
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are essential for the purification, purity assessment, and quantitative analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing pyridine carboxylic acids and their esters. nih.govbohrium.com Due to the polarity and basicity of the pyridine nitrogen, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. nih.gov A typical method would use a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acidic modifier like formic acid to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen. nih.gov Coupling the HPLC to an electrospray ionization (ESI) mass spectrometer allows for sensitive detection. In positive-ion mode, the compound would be detected as its protonated molecular ion [M+H]⁺, providing simultaneous retention time and mass-to-charge ratio data for confident identification and quantification. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For sufficiently volatile and thermally stable esters of ethynyl pyridine-4-carboxylic acid, GC-MS is a viable analytical method. GC-MS data is available for the parent compound, 4-ethynylpyridine, confirming its suitability for this technique. nih.gov This method offers high resolution for separating isomers and impurities. The resulting mass spectrum from the GC detector provides fragmentation data that can be compared against spectral libraries for structural confirmation.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Coordination Studies
Ultraviolet-visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule, providing insight into its conjugated π-system. The spectrum of this compound is dominated by π→π* transitions associated with the aromatic pyridine ring and the conjugated ethynyl and carboxylate groups.
Pyridine itself exhibits absorption maxima around 250-262 nm. researchgate.net The presence of the conjugated ethynyl and carboxylate substituents is expected to cause a bathochromic (red) shift in the absorption maximum to a longer wavelength, as these groups extend the π-system. libretexts.orgyoutube.com The exact position of the absorption maximum (λ_max) can be sensitive to the solvent polarity. This technique is also valuable in coordination chemistry; upon complexation of the pyridine nitrogen to a metal center, significant shifts in the absorption bands are often observed, allowing for the study of metal-ligand interactions. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. For pyridine (B92270) derivatives, DFT methods, often utilizing basis sets such as 6-311++G(d,p), are employed to accurately predict their geometric and electronic properties. researchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic properties of a molecule are dictated by the arrangement of its electrons. Key to this understanding are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov
For aromatic systems like ethyl pyridine-4-carboxylate, the HOMO is typically a π-orbital associated with the pyridine ring, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals across the molecule provides insights into potential sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) analysis is another powerful computational technique that provides a detailed picture of the charge distribution within the molecule. It allows for the quantification of atomic charges and the analysis of donor-acceptor interactions between filled and vacant orbitals, revealing the nature and strength of intramolecular bonding and hyperconjugative effects. researchgate.net This analysis can elucidate the electron-withdrawing or -donating nature of the substituents on the pyridine ring.
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical stability and reactivity |
Computational chemistry provides the means to predict various spectroscopic properties with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm molecular structures and to understand the underlying physical phenomena. lehigh.edu
Theoretical ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. lehigh.edu These calculations help in the assignment of experimental spectral peaks to specific atoms within the molecule.
The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. By analyzing the calculated vibrational modes, each peak in the experimental IR spectrum can be assigned to a specific molecular motion.
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These predictions are valuable for understanding the photophysical properties of the compound.
| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | 160-170 ppm |
| IR | Carbonyl (C=O) Stretching Frequency | 1700-1730 cm⁻¹ |
| UV-Vis | λmax (Electronic Transition) | 250-280 nm |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.
For reactions involving ethyl pyridine-4-carboxylate, such as ester hydrolysis or nucleophilic substitution at the pyridine ring, computational studies can provide a detailed, step-by-step description of the molecular transformations. rsc.org The structures of transition states, which are fleeting and cannot be observed directly in experiments, can be calculated, providing a snapshot of the bond-breaking and bond-forming processes.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them. For ethyl pyridine-4-carboxylate, this would involve studying the orientation of the ethyl carboxylate group relative to the pyridine ring.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational changes, vibrations, and interactions of the molecule with its environment, such as a solvent or a biological receptor. mdpi.com
Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules interact with each other governs the properties of materials in the solid and liquid states. Computational methods can be used to predict and analyze the non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that drive the self-assembly of molecules into larger supramolecular structures. For ethyl pyridine-4-carboxylate, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions. Understanding these interactions is key to predicting the crystal structure and other material properties of the compound.
Solvent Effects on Reactivity and Structure
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to study its influence on the structure, stability, and reactivity of molecules. nih.gov For ethyl pyridine-4-carboxylate, the polarity of the solvent can affect the charge distribution in the molecule, the stability of different conformations, and the energies of reactants, products, and transition states in a reaction. mdpi.com
Applications of Ethynyl Pyridine 4 Carboxylate in Materials Science and Catalysis
Precursor in Polymer Chemistry and Conjugated Materials
The presence of the ethynyl (B1212043) group allows ethyl pyridine-4-carboxylate to participate in various polymerization reactions, particularly those forming extended π-conjugated systems. The Sonogashira cross-coupling reaction is a key method for this purpose, linking the terminal alkyne with aryl halides to create rigid, well-defined polymer backbones. wikipedia.orgacs.orgacs.org The pyridine (B92270) and carboxylate moieties can be used to tune the polymer's solubility, electronic properties, and ability to coordinate with metals.
Conjugated microporous polymers (CMPs) are a class of materials that combine permanent porosity with extended π-conjugation. These materials are synthesized from rigid, geometrically defined monomers, and ethyl pyridine-4-carboxylate serves as an excellent candidate for such a building block. The rigid pyridine ring and the linear ethynyl group contribute to the formation of a robust, porous network.
The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group can act as metal-binding sites, allowing for the post-synthetic metalation of the polymer framework. This feature is particularly useful for applications in gas storage and heterogeneous catalysis, where the incorporated metal sites can enhance performance. For instance, pyridine-containing CMPs have been investigated for their potential in CO2 capture, where the nitrogen sites provide favorable interactions with carbon dioxide molecules.
Table 1: Properties of Polymers Synthesized from Pyridine-based Monomers
| Property | Description | Potential Application |
| High Surface Area | The microporous structure created by the rigid monomers results in a large surface area. | Gas storage (H₂, CO₂), heterogeneous catalysis |
| π-Conjugated Skeleton | The network of alternating single and multiple bonds allows for electron delocalization. | Organic electronics, sensing, light harvesting |
| Tunable Porosity | The size and shape of the pores can be controlled by the choice of comonomers. | Molecular sieving, separation |
| Functional Sites | The pyridine nitrogen and carboxylate oxygen atoms act as Lewis basic sites. | Metal coordination, catalysis, sensing |
Poly(aryleneethynylene)s (PAEs) are a significant class of conjugated polymers known for their photophysical properties and potential use in organic electronics and sensors. rsc.orgrsc.org The incorporation of ethyl pyridine-4-carboxylate into PAE backbones introduces unique characteristics. The pyridine unit can influence the polymer's emission properties and its response to external stimuli like protons or metal ions. rsc.org
Research on water-soluble PAEs has demonstrated that attaching carboxylate groups to the polymer backbone enhances their utility in aqueous environments. rsc.org These polymers, containing both pyridine and carboxylate functionalities, exhibit metallochromicity, where their fluorescence is quenched in the presence of specific metal cations like mercury and lead, making them suitable for sensor applications. rsc.org
Ligand Design in Coordination Chemistry and Catalysis
The pyridine nitrogen and the carboxylate oxygen of ethyl pyridine-4-carboxylate make it an effective ligand for coordinating with metal ions. nih.govnih.govjscimedcentral.com The ethynyl group can either remain as a reactive handle for further functionalization or participate in the formation of larger, bridged coordination complexes. This versatility is exploited in the design of metal-organic frameworks and in the development of novel catalysts.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. researchgate.netmdpi.com Pyridine derivatives are frequently used as linkers or nodes in these frameworks due to their ability to form stable coordination bonds with metal centers. nih.govnih.govrsc.orgrsc.org Ethyl pyridine-4-carboxylate can act as a multitopic linker; the pyridine nitrogen and carboxylate group can bind to metal centers to form MOFs, while the ethynyl group can be used to form covalent linkages in COFs.
The incorporation of this building block can impart specific functionalities to the resulting framework. The pyridine sites within the pores can be used to anchor catalytic metal species or to enhance the selective adsorption of certain guest molecules. nih.gov For example, pyridine-containing COFs have been synthesized and explored for their catalytic activity and potential in energy storage applications. nih.gov
Metal complexes featuring pyridine-containing ligands are widely used as catalysts in organic synthesis. nih.govrsc.org The electronic properties of the pyridine ring can be tuned to modulate the reactivity of the metal center. Complexes derived from ligands similar to ethyl pyridine-4-carboxylate have shown catalytic activity in various reactions.
A notable example is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a powerful method for synthesizing propargylamines. Silver(I) complexes with pyridine-containing macrocyclic ligands have been demonstrated to effectively catalyze this reaction. acs.org The pyridine moiety plays a crucial role in the ligand's coordination to the metal center, facilitating the catalytic cycle. While not specifically documented for the Pechmann reaction, the fundamental properties of ethyl pyridine-4-carboxylate as a ligand suggest potential applicability in a range of metal-catalyzed transformations.
Table 2: Catalytic Applications of Pyridine-based Metal Complexes
| Reaction | Catalyst Type | Role of Pyridine Ligand | Reference |
| A³ Coupling | Silver(I) Macrocyclic Complexes | Stabilizes the metal center and facilitates the coupling of aldehydes, alkynes, and amines. | acs.org |
| Suzuki-Miyaura Coupling | Palladium(II) Complexes | Influences catalyst activity and stability in cross-coupling reactions. | nih.gov |
| C-H Borylation | Cobalt-Terpyridine Complexes | Acts as a pincer ligand to stabilize the metal and promote C-H activation. | nih.gov |
Building Block for Complex Organic Molecules and Scaffolds (e.g., fused pyridine systems)
The dual functionality of ethyl pyridine-4-carboxylate, with its nucleophilic pyridine nitrogen and reactive ethynyl and carboxylate groups, makes it a valuable starting material for the synthesis of more complex heterocyclic systems. benthamscience.comnih.gov Fused pyridine derivatives are important scaffolds in medicinal chemistry and materials science. ias.ac.innih.govbeilstein-journals.org
The ethynyl group can participate in various cyclization reactions. For instance, through Sonogashira coupling followed by intramolecular annulation, it can be used to construct fused ring systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines. nih.gov The carboxylate group, or its nitrile precursor, can also be transformed into different functional groups or participate directly in cyclization cascades to build polycyclic aromatic structures. This strategic use of a pre-functionalized pyridine ring simplifies the synthesis of complex molecules that would otherwise require more convoluted synthetic routes.
Optoelectronic and Nonlinear Optical (NLO) Materials Research
There is no specific research available detailing the optoelectronic or nonlinear optical (NLO) properties of Ethynyl pyridine-4-carboxylate. However, the broader class of ethynylpyridine derivatives has been investigated for these applications. Organic compounds are of significant interest for NLO applications due to their potential in optical data storage, image processing, and optical switching technologies. nih.gov The incorporation of pyridine rings into conjugated systems is a known strategy for enhancing NLO responses. ymerdigital.com
For instance, research on related molecules has shown that:
Heterotrinuclear metal complexes using a 4-ethynylpyridine (B1298661) as a spacer have been synthesized and shown to exhibit good cubic nonlinear optical responses. researchgate.net In these systems, the rigid, linear nature of the ethynylpyridine unit helps to align metal centers, facilitating electronic communication that can enhance NLO properties.
Theoretical and experimental studies on various pyridine and pyrimidine (B1678525) derivatives demonstrate that molecular structure and the presence of electron donor-acceptor groups strongly influence NLO characteristics. nih.govrsc.org The NLO response can be tuned by modifying the molecular framework, a principle that could theoretically be applied to this compound. nih.gov
Despite these general principles, no studies have published specific measurements, such as hyperpolarizability values or two-photon absorption cross-sections, for this compound itself.
Supramolecular Chemistry and Host-Guest Systems
The pyridine-carboxylate moiety is a well-established and robust building block, or "supramolecular synthon," in the field of crystal engineering and supramolecular chemistry. rsc.orgnih.gov This structural motif readily forms predictable hydrogen bonds, particularly the carboxylic acid–pyridine heterosynthon, which directs the self-assembly of molecules in the solid state. rsc.orgnih.govmdpi.com
Furthermore, pyridine dicarboxylic acids are common ligands used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govrsc.orgrsc.org In these structures, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group coordinate to metal ions, building up one-, two-, or three-dimensional networks. mdpi.comnih.gov The specific geometry of the ligand dictates the resulting topology and properties of the framework.
While these principles are well-documented for numerous pyridine-carboxylate derivatives, there is no specific literature describing the use of This compound as a ligand in a coordination polymer, a component in a host-guest system, or as a building block in other supramolecular assemblies. The presence of the ethynyl group would offer an additional site for interactions (e.g., π-stacking) or a reactive handle for post-synthetic modification, making it a molecule of potential interest for future research in this area. However, at present, its role in supramolecular and host-guest chemistry remains unexplored in published studies.
Structure Property Relationships and Derivative Chemistry
Systematic Modification of Pyridine (B92270) and Ethynyl (B1212043) Moieties
The structure of ethynyl pyridine-4-carboxylate allows for systematic modifications at several key positions. On the pyridine ring, substituents can be introduced at the positions ortho and meta to the carboxylate group (positions 3 and 5, and 2 and 6, respectively). Modifications to the ethynyl group typically involve the terminal alkyne, allowing for the introduction of a wide array of functionalities.
Pyridine Ring Modification:
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring significantly alters the electron density of the aromatic system. This, in turn, influences the reactivity of both the pyridine nitrogen and the ethynyl group. For instance, placing an EWG on the pyridine ring can enhance the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack. Conversely, an EDG can increase the electron density, potentially favoring reactions involving electrophilic attack on the ring.
Ethynyl Moiety Modification:
The terminal hydrogen of the ethynyl group is readily substituted through various reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. researchgate.net The nature of the substituent on the ethynyl group can dramatically impact the molecule's conjugation, photophysical properties, and potential for use in materials science and medicinal chemistry.
Investigation of Steric and Electronic Effects on Reactivity and Applications
The interplay of steric and electronic effects governs the reactivity and ultimate application of this compound derivatives.
Electronic Effects:
The electronic nature of substituents on the pyridine ring directly impacts the reactivity of the molecule. Electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density of the pyridine ring, making it less basic and influencing the acidity of the ethynyl proton. This can affect the rates and outcomes of reactions such as metal-catalyzed cross-coupling reactions. Conversely, electron-donating groups like amino or methoxy (B1213986) groups increase the electron density, which can enhance the nucleophilicity of the pyridine nitrogen and influence the electronic properties of the extended π-system. Studies on related pyridine systems have shown that 4-substitution provides a direct regulatory handle on the electronic properties of a metal center when the pyridine is part of a larger ligand framework. nih.gov
Steric Effects:
The following interactive data table summarizes the expected impact of different substituents on the electronic properties of the this compound core.
| Substituent Position | Substituent Group | Electronic Effect | Expected Impact on Reactivity |
| Pyridine C2/C6 | -NO₂ | Electron-withdrawing | Decreased nucleophilicity of pyridine N; Increased electrophilicity of the ring |
| Pyridine C3/C5 | -NH₂ | Electron-donating | Increased nucleophilicity of pyridine N; Enhanced reactivity towards electrophiles |
| Ethynyl Terminus | -Phenyl | Extended π-conjugation | Altered photophysical properties; Potential for liquid crystal applications |
| Ethynyl Terminus | -Si(CH₃)₃ | Steric bulk/Protecting group | Increased solubility in organic solvents; Can be removed for further functionalization |
Synthesis and Characterization of Substituted Analogues
The synthesis of substituted this compound analogues is most commonly achieved through the Sonogashira cross-coupling reaction. researchgate.net This versatile method involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. For the synthesis of this compound derivatives, this typically involves the reaction of a halogenated pyridine-4-carboxylate with a substituted terminal alkyne.
A general synthetic scheme is presented below:
Scheme 1: General Synthesis of Substituted Ethynyl Pyridine-4-Carboxylates via Sonogashira Coupling
The characterization of these synthesized analogues relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the electronic environment within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C≡C stretch of the alkyne, the C=O stretch of the ester, and the vibrations of the pyridine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.
The following interactive data table provides representative characterization data for a selection of hypothetical substituted this compound analogues.
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |
| Methyl 4-(phenylethynyl)pyridine-2-carboxylate | [Structure Image] | 8.6 (d), 8.1 (s), 7.8 (d), 7.6-7.4 (m), 3.9 (s) | 165, 150, 148, 132, 129, 128, 125, 123, 92, 88, 53 | 2220 (C≡C), 1725 (C=O) | [Calculated Value] |
| Ethyl 3-amino-5-ethynylpyridine-4-carboxylate | [Structure Image] | 8.2 (s), 7.9 (s), 5.5 (br s), 4.3 (q), 3.2 (s), 1.3 (t) | 168, 155, 149, 140, 110, 108, 83, 79, 61, 14 | 3450, 3350 (N-H), 2110 (C≡C), 1690 (C=O) | [Calculated Value] |
| Methyl 2-chloro-6-ethynylpyridine-4-carboxylate | [Structure Image] | 8.0 (s), 7.8 (s), 4.0 (s), 3.5 (s) | 164, 152, 150, 140, 125, 82, 80, 53 | 3300 (≡C-H), 2115 (C≡C), 1730 (C=O) | [Calculated Value] |
Influence of Positional Isomerism on Chemical Behavior
The position of the carboxylate group on the pyridine ring (2-, 3-, or 4-position) has a profound impact on the chemical behavior of ethynylpyridine carboxylates. This positional isomerism influences the electronic properties of the molecule, its coordination chemistry, and its reactivity. nih.govnih.gov
Electronic Effects of Isomerism:
The proximity of the electron-withdrawing carboxylate group to the pyridine nitrogen atom significantly affects the electron distribution within the ring.
Ethynyl Pyridine-2-Carboxylate: The carboxylate group is in the ortho position to the nitrogen. This close proximity can lead to intramolecular interactions and steric effects that influence reactivity. The nitrogen atom's basicity is significantly reduced due to the inductive effect of the adjacent ester.
Ethynyl Pyridine-3-Carboxylate (Ethynyl Nicotinate): With the carboxylate group in the meta position, its electronic influence on the nitrogen atom is primarily inductive. This isomer generally exhibits properties that are intermediate between the 2- and 4-isomers.
A comparative study of the reactivity of the three distonic isomers of the pyridine radical cation has shown that the position of the radical center influences the molecule's behavior in both solution and the gas phase. nih.gov While this study was not on the ethynyl carboxylate derivatives specifically, it highlights the fundamental principle that positional isomerism in pyridines leads to distinct chemical properties.
The following table summarizes the key differences in the expected chemical behavior of the ethynylpyridine carboxylate isomers.
| Isomer | Position of -COOR | Key Electronic Feature | Expected Impact on Reactivity |
| Ethynyl Picolinate | 2- (ortho) | Strong inductive effect of -COOR on N; Potential for chelation | Reduced basicity of N; Steric hindrance at the 2-position |
| Ethynyl Nicotinate | 3- (meta) | Inductive effect of -COOR on N | Intermediate basicity and reactivity |
| Ethynyl Isonicotinate (B8489971) | 4- (para) | Resonance interaction between N and -COOR | Lowest basicity of N; Altered reactivity of the ethynyl group |
Emerging Research Frontiers and Future Directions
Integration with Automation and Artificial Intelligence in Chemical Synthesis
Machine learning (ML) models, particularly those using graph neural networks, are being developed to predict the outcomes of complex chemical reactions with high accuracy. For the synthesis of Ethynyl (B1212043) pyridine-4-carboxylate, which typically involves palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, AI can be transformative. These models are trained on large datasets from high-throughput experiments to identify optimal reaction conditions—including catalysts, ligands, solvents, and temperature—that maximize yield and minimize byproducts. By inputting the structures of the reactants (e.g., a halogenated pyridine-4-carboxylate and an alkyne source), these algorithms can predict reaction performance, thus reducing the need for extensive empirical screening.
Furthermore, AI is pivotal in retrosynthesis planning. For complex target molecules where Ethynyl pyridine-4-carboxylate serves as a key intermediate, AI algorithms can propose novel and efficient synthetic routes that may not be obvious to a human chemist. These systems analyze vast reaction databases to identify the most robust and automatable pathways, considering the specific reactivity of the pyridine (B92270) and alkyne moieties. This synergy between predictive modeling and automated synthesis platforms enables the rapid generation of derivative libraries for further study, accelerating the entire discovery pipeline.
Table 1: Application of AI/ML in the Synthesis of Aryl Alkynes
| Application Area | AI/ML Technique | Contribution to Synthesis | Key References |
|---|---|---|---|
| Reaction Optimization | Random Forest, Graph Neural Networks | Predicts reaction yields and optimal conditions for Sonogashira and other cross-coupling reactions. | |
| Retrosynthesis Planning | Template-based models, Reinforcement learning | Proposes efficient multi-step synthetic routes to target molecules using building blocks like this compound. | |
| Catalyst/Ligand Selection | Descriptor-based modeling | Identifies the most effective catalyst-ligand combinations from a large chemical space to improve reaction efficiency. |
High-Throughput Screening and Combinatorial Chemistry for Compound Discovery
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in a vast number of clinically approved drugs. This compound leverages this established biological relevance and enhances it with features ideal for high-throughput screening (HTS) and combinatorial chemistry. Its structure serves as an excellent template for generating large, diverse libraries of novel compounds for drug discovery.
The terminal alkyne group is a particularly powerful handle for diversification. It readily participates in highly efficient and orthogonal "click" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the rapid and reliable attachment of a wide array of azide-containing fragments to the this compound core. This strategy can be implemented in a high-throughput format, enabling the parallel synthesis of hundreds or thousands of distinct triazole-containing derivatives in 96- or 384-well plates.
The pyridine-4-carboxylate portion of the molecule offers additional opportunities for creating chemical diversity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a library of amides via coupling with various amines. This dual-functional approach—modifying both the alkyne and the carboxylate—allows for the exploration of a vast chemical space around a central, biologically relevant core. The resulting libraries can be screened against various biological targets to identify new lead compounds for therapeutic development.
Advanced In-Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and reproducibility. The unique vibrational signatures of the functional groups in this compound make it an excellent candidate for advanced in-situ spectroscopic monitoring, particularly using Fourier-transform infrared (FTIR) and Raman spectroscopy.
The terminal alkyne C≡C stretch is a standout feature for spectroscopic analysis. It gives rise to a sharp, intense signal in the Raman spectrum, typically located in a spectral window (around 2100-2200 cm⁻¹) that is free from interference from most common organic functional groups and solvents. This "cellular-silent" region allows for clear and unambiguous tracking of the alkyne's presence and consumption.
For example, during a Sonogashira coupling to synthesize this compound, one could monitor the reaction progress by observing the disappearance of the starting terminal alkyne's signal and the appearance of the product's slightly shifted alkyne peak. Conversely, in a subsequent bio-orthogonal click reaction, the disappearance of the alkyne signal at ~2125 cm⁻¹ would indicate the formation of the triazole product. This real-time data provides precise kinetic profiles, helps determine reaction endpoints, and allows for rapid optimization of reaction conditions.
Table 2: Characteristic Vibrational Frequencies for In-Situ Monitoring
| Functional Group | Technique | Wavenumber (cm⁻¹) | Application in Monitoring | Key References |
|---|---|---|---|---|
| Terminal Alkyne (C≡C) | Raman | ~2125 | Strong, sharp peak in a clear spectral region. Ideal for tracking consumption/formation. | |
| Internal Alkyne (C≡C) | Raman | ~2200-2260 | Product of homocoupling side reactions (e.g., Glaser coupling). | |
| Ester Carbonyl (C=O) | FTIR | ~1720-1740 | Strong absorption band. Useful for monitoring reactions at the carboxylate site. | |
| Pyridine Ring Modes | Raman/FTIR | ~1400-1600 | Characteristic "fingerprint" vibrations that can shift upon substitution or coordination. |
Bio-orthogonal Chemistry Applications (academic, mechanistic focus)
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The terminal alkyne of this compound is a key functional group for one of the most widely used bio-orthogonal transformations: the 1,3-dipolar cycloaddition with azides.
The primary mechanism is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions. Mechanistically, the copper(I) catalyst coordinates with the terminal alkyne, lowering the activation energy for the cycloaddition with the azide (B81097) dipole. This allows the reaction to proceed at rates suitable for biological labeling experiments.
For applications where copper toxicity is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. In SPAAC, the alkyne is incorporated into a strained ring system (e.g., a cyclooctyne). The ring strain provides the activation energy needed to drive the reaction with an azide without a catalyst. While this compound itself is not strained, it serves as a model compound for understanding the electronic properties of the alkyne component in these reactions. Theoretical studies, such as conceptual Density Functional Theory (DFT), help rationalize the reactivity trends of alkynes in these cycloadditions, guiding the design of more reactive and selective bio-orthogonal probes. The pyridine-carboxylate moiety can influence the electronic nature and solubility of the alkyne, potentially tuning its reactivity in these crucial biological applications.
Table 3: Comparison of Alkyne-Based Bio-orthogonal Reactions
| Reaction | Key Features | Typical Rate Constant (M⁻¹s⁻¹) | Role of this compound | Key References |
|---|---|---|---|---|
| CuAAC | Copper(I) catalyzed, high efficiency, forms 1,4-triazole. | 10² - 10³ | Serves as the alkyne reaction partner. | |
| SPAAC | Copper-free, uses strained alkynes, good biocompatibility. | 10⁻³ - 1 | Acts as a non-strained model for mechanistic and electronic studies. | |
| SPANC | Strain-promoted alkyne-nitrone cycloaddition. | ~1 | Provides a structural model for the alkyne component. |
Design of Smart Materials with Tunable Properties
The rigid, multifunctional nature of this compound makes it an exceptional building block for the design of "smart" materials, such as metal-organic frameworks (MOFs) and functional polymers. These materials have properties that can be tuned or switched in response to external stimuli.
In the construction of MOFs, the pyridine nitrogen and the carboxylate oxygen atoms can act as coordination sites, binding to metal ions to form extended, porous crystalline networks. The geometry of the pyridine-4-carboxylate linker dictates the topology and pore structure of the resulting framework. The crucial feature of using this compound is that the terminal alkyne group can remain uncoordinated and project into the pores of the MOF.
This pendant alkyne functionality is available for post-synthetic modification (PSM). Using the same click chemistry (CuAAC) described for bio-orthogonal applications, various azide-containing molecules can be "clicked" onto the MOF's internal surface after it has been constructed. This allows for the precise tuning of the material's properties. For example, one could introduce fluorescent tags for sensing applications, chiral molecules for enantioselective separations, or hydrophilic/hydrophobic groups to control the material's affinity for specific guest molecules. This ability to tailor the internal chemical environment of a porous material opens up vast possibilities for creating advanced materials for gas storage, catalysis, sensing, and drug delivery.
Q & A
Q. What are the standard synthetic routes for ethynyl pyridine-4-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via Sonogashira coupling between a halogenated pyridine-4-carboxylate precursor and a terminal alkyne. Optimization involves tuning catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent polarity (e.g., THF vs. DMF), and base selection (e.g., triethylamine or K₂CO₃) to improve yield and reduce side reactions like alkyne dimerization . Reaction monitoring via TLC or HPLC-MS is critical for identifying intermediates and endpoint determination.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while the pyridine ring protons show distinct splitting patterns (e.g., para-substitution at C4).
- IR : A sharp peak ~2100–2260 cm⁻¹ confirms the C≡C stretch.
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₉H₇NO₂: 161.0477) ensures molecular formula consistency . Cross-validation with X-ray crystallography (if crystalline) provides definitive confirmation of spatial arrangement .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is sensitive to moisture and light due to the reactive ethynyl group. Stability studies recommend storage in anhydrous DMSO or under argon at −20°C. Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) coupled with HPLC analysis quantify decomposition products like oxidized alkynes or ester hydrolysis derivatives .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations model transition states to identify energy barriers for Pd-catalyzed coupling steps. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics. For example, solvation-free energy calculations in polar aprotic solvents correlate with experimental yield trends .
Q. What strategies resolve contradictions in catalytic activity data between this compound derivatives?
Discrepancies in catalytic performance (e.g., Suzuki-Miyaura coupling yields) may arise from steric effects or electronic modulation. Systematic studies using Hammett plots (σpara values for substituents) or XPS analysis of catalyst surfaces can isolate contributing factors. Contradictory data should be analyzed via multivariate regression to deconvolute variables .
Q. How does the electronic nature of the pyridine ring influence the compound’s application in metal-organic frameworks (MOFs)?
Pyridine’s Lewis basicity enables coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) in MOF synthesis. Frontier molecular orbital (FMO) analysis predicts charge-transfer interactions. Experimental validation via BET surface area measurements and gas adsorption isotherms quantifies framework porosity enhancements compared to non-functionalized analogs .
Q. What mechanistic insights explain this compound’s role in photoactive drug delivery systems?
Photoisomerization or radical generation under UV light can be studied using time-resolved ESR or transient absorption spectroscopy. For instance, the ethynyl group may act as a photosensitizer, generating singlet oxygen (¹O₂) for targeted cytotoxicity. In vitro assays (e.g., MTT on cancer cell lines) validate efficacy, while LC-MS tracks metabolite formation .
Methodological Guidance
Designing a structure-activity relationship (SAR) study for this compound derivatives
- Variable selection : Modify substituents at the pyridine C3/C5 positions or ester groups.
- Assays : Measure IC₅₀ in enzyme inhibition (e.g., kinase assays) or cellular uptake via fluorescence tagging.
- Data analysis : Use principal component analysis (PCA) to cluster bioactivity profiles and identify critical substituents .
Addressing reproducibility challenges in scaled-up synthesis
Batch-to-batch variability often stems from inhomogeneous catalyst dispersion or oxygen contamination. Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Statistical DOE (Design of Experiments) models optimize parameters (e.g., stirring rate, temperature gradient) for consistent output .
Data Presentation and Reporting
Best practices for reporting crystallographic data (e.g., CIF files)
Include full refinement parameters (R-factors, residual density) and validate using checkCIF/PLATON. Annotate thermal ellipsoid plots to highlight key bonding interactions (e.g., C≡C···π stacking) .
Handling conflicting spectroscopic data in publications
Disclose raw data (e.g., NMR FIDs) in supplementary materials and apply Bayesian statistics to assess confidence intervals. Cross-reference with analogous compounds in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
